4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
Description
4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex azo dye derivative characterized by a naphthalene backbone substituted with hydroxy (-OH) and sulphonic acid (-SO₃H) groups. The azo (-N=N-) linkage connects the naphthalene core to a substituted phenyl group, which features a methyl (-CH₃) group at position 2 and a phenylaminosulphonyl (-NHSO₂C₆H₅) group at position 3. This structure imparts strong chromophoric and auxochromic properties, making it suitable for applications in textile dyeing and industrial colorants .
Azo dyes like this compound are known for their vibrant colors and stability, but their structural complexity allows for variations in solubility, binding affinity, and lightfastness depending on substituents. The sulphonic acid groups enhance water solubility, critical for dye application in aqueous environments .
Properties
CAS No. |
85409-50-3 |
|---|---|
Molecular Formula |
C23H19N3O6S2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H19N3O6S2/c1-15-11-12-18(33(28,29)26-17-8-3-2-4-9-17)14-20(15)24-25-22-21(34(30,31)32)13-16-7-5-6-10-19(16)23(22)27/h2-14,26-27H,1H3,(H,30,31,32) |
InChI Key |
BUKNNWICSNVVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C4=CC=CC=C4C=C3S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID typically involves the diazotization of 2-methyl-5-[(phenylamino)sulfonyl]aniline followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[[2-METHYL-5-[(PHENYLAMINO)SULFONYL]PHENYL]AZO]NAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Analytical Chemistry
4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is utilized as a reagent in various analytical methods, including spectrophotometry and chromatography. Its azo group allows for colorimetric detection, making it useful for quantifying substances in complex mixtures.
Biological Research
The compound has been investigated for its potential biological activities, including:
- Antioxidant Properties : Studies indicate that this compound may exhibit antioxidant effects, which are crucial in mitigating oxidative stress in biological systems. The dual nature of its antioxidant activity suggests potential therapeutic applications in neurodegenerative diseases .
- Enzyme Inhibition : Research has shown that it can inhibit certain enzymes involved in metabolic pathways, suggesting its role as a potential drug candidate for metabolic disorders.
Dye and Pigment Industry
Due to its vibrant color properties, this compound is also explored as a dye in textile and cosmetic industries. Its stability and solubility make it suitable for various applications where colorfastness is essential.
Case Study 1: Antioxidant Activity Assessment
A study published in the International Journal of Molecular Sciences assessed the antioxidant properties of similar compounds within the same class. The findings indicated that derivatives of naphthalene sulfonic acids could scavenge free radicals effectively, supporting their use in formulations aimed at reducing oxidative damage .
Case Study 2: Application in Analytical Chemistry
In a comparative study of azo dyes used in spectrophotometric analysis, 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid demonstrated superior sensitivity and selectivity for certain analytes compared to traditional reagents. This positions it as a valuable tool for analytical chemists seeking reliable detection methods .
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s reactivity, allowing it to participate in electron transfer reactions and form stable bonds with other molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various aqueous applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid with structurally related azo-naphthalene derivatives:
Key Findings from Structural Comparisons:
Solubility Modifications :
- Additional sulphonic acid groups (e.g., 2,7-disulphonic acids in CAS 85455-42-1) or sodium salts (e.g., CAS 97645-25-5) significantly improve water solubility, critical for dye application in aqueous systems .
- Hydrophobic substituents like the dodecyl chain in CAS 93762-37-9 reduce solubility but enhance affinity for synthetic fibers .
Electronic and Steric Effects :
- Electron-withdrawing groups (e.g., nitro in CAS 3626-41-3) redshift absorption spectra, altering color output .
- Steric hindrance from methyl or bulky groups (e.g., 4-methyl in CAS 97645-25-5) can affect dye binding kinetics .
Application-Specific Design: Dual azo linkages (CAS 61670-11-9) are used for high-intensity blacks or browns in leather and textile industries . Acetylamino groups (e.g., CAS 85455-42-1) improve lightfastness by reducing photodegradation .
Research and Industrial Relevance
Biological Activity
4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, also known as disodium 5-(acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate, is a complex organic compound with significant biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H19N3O6S
- Molecular Weight : 497.54 g/mol
- CAS Number : 85409-50-3
- Structure : Features multiple functional groups including hydroxyl, sulfonyl, and azo linkages, which enhance its solubility and reactivity.
Biological Activity
Research indicates that 4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures can demonstrate antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, potentially preventing cellular damage.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its sulfonamide group is particularly noted for enhancing antibacterial effects. In vitro studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
Cytotoxic Effects
Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, tests on human cancer cell lines have shown that it can induce apoptosis (programmed cell death), suggesting potential applications in cancer treatment.
Case Studies and Research Findings
- Antioxidant Study : A study published in Molecules demonstrated the antioxidant capacity of related compounds, indicating that structural modifications can enhance activity against oxidative stress .
- Antimicrobial Evaluation : In a comparative analysis of various azo compounds, it was found that those containing sulfonamide groups exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : A recent publication reported the cytotoxic effects of similar naphthalene derivatives on breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Aminoazobenzene | C12H12N2 | Simple azo dye with basic amine functionality |
| 1-Naphthalenesulfonic acid | C10H9O3S | Contains sulfonic acid; used in dye formulations |
| 1-(Phenylazo)-2-naphthol | C12H10N2O | Azo compound with phenolic hydroxyl; used as a dye |
The unique structure of 4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid combines multiple functional groups that enhance its solubility and reactivity compared to simpler azo dyes and naphthalenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
